molecular formula C10H10N4O3 B8285887 (3-Carbamoyl-7-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid

(3-Carbamoyl-7-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid

Cat. No. B8285887
M. Wt: 234.21 g/mol
InChI Key: HJQDXAVOJFSJOL-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

was prepared using the same procedure as for the preparation of 2-(3-carbamoyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetic acid starting from 7-methyl-1H-pyrazolo[3,4-c]pyridine (Scheme A26). MS (LC-MS): 235 [M+H]+, tR (HPLC conditions k): 0.6 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][N:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[N:5]=1)(=[O:3])[NH2:2].[CH3:17]C1N=CC=C2C=NNC=12>>[C:1]([C:4]1[C:12]2[C:7](=[C:8]([CH3:17])[N:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[N:5]=1)(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=NN(C2=CN=CC=C21)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CC=C2C1NN=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
0.6 min.
Duration
0.6 min

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=NN(C2=C(N=CC=C21)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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